molecular formula C8H6F2O B3026535 (S)-2-(3,4-Difluorophenyl)oxirane CAS No. 1006376-63-1

(S)-2-(3,4-Difluorophenyl)oxirane

Cat. No. B3026535
CAS RN: 1006376-63-1
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-MRVPVSSYSA-N
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Description

-(S)-2-(3,4-Difluorophenyl)oxirane (DFPO) is an organic compound that has been studied for its wide range of applications in the field of synthetic organic chemistry. It is a symmetrical molecule consisting of two fluorine atoms and one oxygen atom, which makes it a useful intermediate for the synthesis of various compounds. DFPO is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of chiral compounds, as well as in the synthesis of fine chemicals and materials.

Scientific Research Applications

Asymmetric Synthesis of Chiral Azepane-4-Amines

(S)-2-(3,4-Difluorophenyl)oxirane: has been explored as a valuable precursor for the asymmetric synthesis of chiral azepane-4-amines. Researchers have focused on utilizing imine reductases (IREDs) to catalyze reductive amination reactions. Specifically, a triple-mutant IRED (I149Y/L200H/W234K) demonstrated remarkable stereoselectivity, achieving >99% enantiomeric excess (ee) in the synthesis of N-Boc-4-oxo-azepane and various amines. This mutant represents a significant advancement in biocatalysis for chiral amine synthesis .

Catalytic Applications

The design, synthesis, and evaluation of neodymium complexes derived from “(S)-2-(3,4-Difluorophenyl)oxirane” have been investigated for catalytic applications. These complexes exhibit promising catalytic activity in various reactions, including asymmetric transformations. Researchers have explored their potential in enantioselective processes, such as carbon-carbon bond formation and reduction reactions. Further studies aim to optimize these complexes for practical synthetic applications .

properties

IUPAC Name

(2S)-2-(3,4-difluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRFWWCCAHSRB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652710
Record name (2S)-2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006376-63-1
Record name (2S)-2-(3,4-Difluorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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